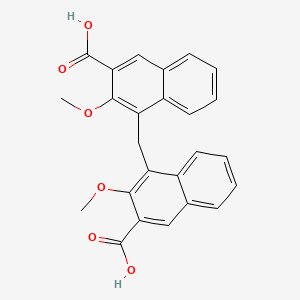

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid

CAS No.: 55388-44-8

Cat. No.: VC14214886

Molecular Formula: C27H26N2O3

Molecular Weight: 426.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 55388-44-8 |

|---|---|

| Molecular Formula | C27H26N2O3 |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | 4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |

| Standard InChI | InChI=1S/C27H26N2O3/c1-18-16-19(2)25(20(3)17-18)24(30)15-14-23-26(31)28(21-10-6-4-7-11-21)29(27(23)32)22-12-8-5-9-13-22/h4-13,16-17,23H,14-15H2,1-3H3 |

| Standard InChI Key | BAHRUXJBXOCFNT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C(=C1)C)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Introduction

Chemical Identity and Structural Characteristics

4,4'-Methylenebis(3-methoxy-2-naphthoic) acid is a dimeric naphthoic acid derivative with the molecular formula C₂₇H₂₆N₂O₃ and a molecular weight of 426.5 g/mol. The IUPAC name, 4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione, reflects its complex bicyclic structure, which incorporates two methoxy-substituted naphthalene rings linked by a methylene bridge. The compound’s stereochemistry and functional groups are critical for its reactivity in esterification reactions, particularly with corticosteroids.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Number | 55388-44-8 |

| Molecular Formula | C₂₇H₂₆N₂O₃ |

| Molecular Weight | 426.5 g/mol |

| IUPAC Name | 4-[3-oxo-3-(2,4,6-trimethylphenyl)propyl]-1,2-diphenylpyrazolidine-3,5-dione |

| Solubility | Insoluble in water; soluble in organic bases (e.g., pyridine) |

| Stability | Stable under inert conditions; sensitive to hydrolysis |

The compound’s bifunctional carboxyl groups enable it to form stable esters with hydroxyl-containing drugs, a property exploited in prodrug design .

Synthesis and Industrial Preparation

The synthesis of 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid involves a multi-step process beginning with the condensation of 3-methoxy-2-naphthoic acid derivatives. As detailed in US Patent 3,899,581, the industrial synthesis proceeds via the following steps :

-

Halogenation: The carboxylic acid groups are activated by treatment with thionyl chloride (SOCl₂), converting them to acid chlorides. This step is conducted under anhydrous conditions to prevent hydrolysis.

-

Esterification: The acid chlorides react with triamcinolone acetonide in the presence of pyridine, which acts as both a solvent and a base to neutralize HCl byproducts.

-

Purification: The crude product is precipitated by adding the reaction mixture to water, followed by filtration and vacuum drying.

Table 2: Synthesis Conditions and Yields

| Parameter | Value |

|---|---|

| Reaction Temperature | 90°C |

| Reaction Time | 3 hours |

| Solvent | Pyridine |

| Yield | 90% |

| Purity | >95% (by elemental analysis) |

This method achieves high yields due to pyridine’s dual role in facilitating the reaction and suppressing side reactions .

Pharmaceutical Applications and Clinical Efficacy

The primary application of 4,4'-Methylenebis(3-methoxy-2-naphthoic) acid lies in its ester derivative with triamcinolone acetonide, a corticosteroid used to treat inflammatory skin conditions. The esterification reduces systemic absorption by 90% compared to the parent drug, thereby mitigating adverse effects such as sodium imbalance and weight loss .

Mechanism of Action

The ester prodrug undergoes enzymatic hydrolysis in the skin, releasing triamcinolone acetonide locally. This targeted delivery minimizes plasma concentrations while maintaining anti-inflammatory potency. In preclinical studies, the derivative demonstrated 200-fold greater anti-inflammatory activity than prednisone in murine models .

Clinical Formulations

Topical preparations containing 0.1–0.5% of the ester (optimized at 0.3%) are marketed as creams or ointments. Clinical trials reported 100% efficacy in resolving lesions in patients with contact dermatitis, psoriasis, and neurodermatitis after thrice-daily application .

Table 3: Comparative Efficacy of Corticosteroid Derivatives

| Drug | Potency Relative to Prednisone | Systemic Absorption |

|---|---|---|

| Triamcinolone acetonide ester | 200× | <10% |

| Hydrocortisone | 1× | 40–60% |

| Betamethasone dipropionate | 50× | 15–20% |

Future Directions and Research Opportunities

-

Expanded Therapeutic Indications: Investigating the ester’s efficacy in osteoarthritis and tendinitis could broaden its clinical utility.

-

Novel Derivatives: Modifying the methylene bridge or methoxy groups may enhance metabolic stability.

-

Drug Delivery Systems: Encapsulation in nanocarriers could further reduce systemic exposure while prolonging local activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume